N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often include the use of bases or acids as catalysts, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free procedures or one-pot catalyst-free methodologies to enhance yield and reduce production costs . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: Potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. The compound interacts with the active sites of enzymes, blocking their activity and disrupting essential biological pathways. This inhibition can lead to the death of bacterial or cancer cells, making it a potent therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Substituted thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thiazolo[3,2-b]triazoles: These compounds have a similar thiazole ring but are fused with a triazole ring, resulting in different chemical properties.
Uniqueness
N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the presence of fluorine atoms in the phenyl ring, which enhances its stability and bioavailability compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGZDAMUXIKSHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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